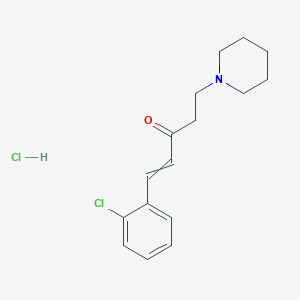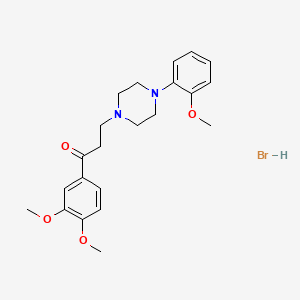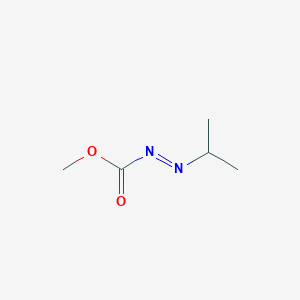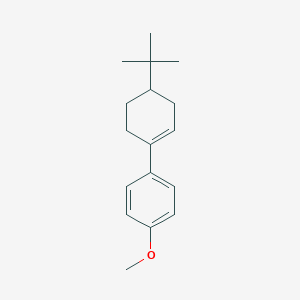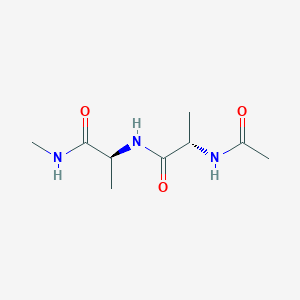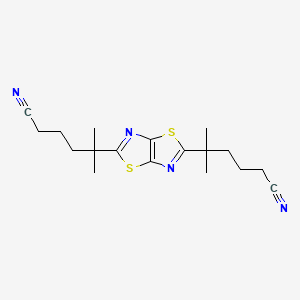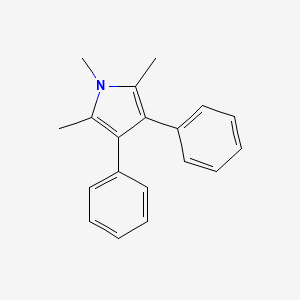
1,2,5-trimethyl-3,4-diphenyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole is an organic compound belonging to the class of heterocyclic aromatic compounds known as pyrroles. Pyrroles are five-membered rings containing one nitrogen atom. This particular compound is characterized by the presence of three methyl groups and two phenyl groups attached to the pyrrole ring, making it a highly substituted derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole can be synthesized through various chemical reactions. One common method involves the reaction of pyrrole with methyl acrylate under basic conditions to yield the desired product . Another approach involves the reaction of 2,5-hexanedione with methylamine in an aqueous solution .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyrrole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
Major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole derivatives, and various substituted pyrrole compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 1,2,5-trimethyl-3,4-diphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The phenyl groups at the 2,5-positions extend the molecular conjugation and lock the conformation, while the phenyl groups at the 3,4-positions with a twisted conformation prevent close packing and are helpful for aggregated emission . This unique structure allows the compound to exhibit specific chemical and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,5-Trimethyl-1H-pyrrole: A simpler derivative with three methyl groups and no phenyl groups.
3-Ethyl-2,4,5-trimethyl-1H-pyrrole: Contains an ethyl group in addition to three methyl groups.
3,5-Diphenyl-1H-pyrazole: A related compound with a pyrazole ring and two phenyl groups.
Uniqueness
1,2,5-Trimethyl-3,4-diphenyl-1H-pyrrole is unique due to its highly substituted structure, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
23894-46-4 |
|---|---|
Formule moléculaire |
C19H19N |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
1,2,5-trimethyl-3,4-diphenylpyrrole |
InChI |
InChI=1S/C19H19N/c1-14-18(16-10-6-4-7-11-16)19(15(2)20(14)3)17-12-8-5-9-13-17/h4-13H,1-3H3 |
Clé InChI |
PSXVQINDYGDWCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(N1C)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)
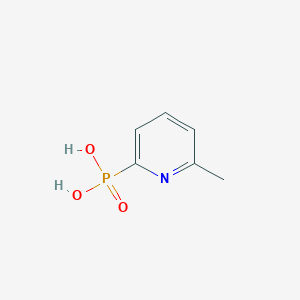
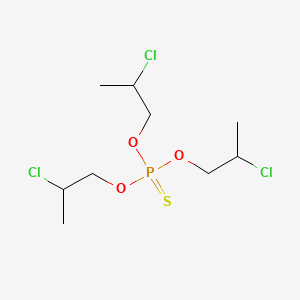
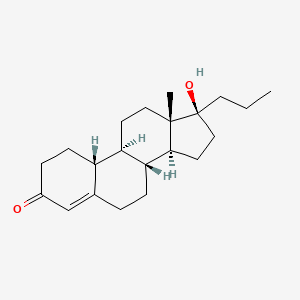
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)
![2-Methyl-1-[(2-methylpropyl)peroxy]propane](/img/structure/B14692080.png)
